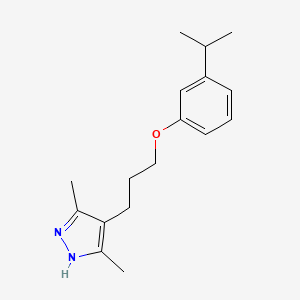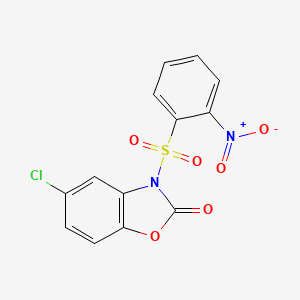![molecular formula C18H21F2N3O4 B15283618 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The presence of fluorine atoms enhances its pharmacokinetic properties, including improved absorption and distribution within the body.
準備方法
The synthesis of 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Amination: The 7-position is functionalized with a 2-(4-morpholinyl)ethyl group through a nucleophilic substitution reaction. This step typically involves the use of 2-(4-morpholinyl)ethylamine and a suitable activating agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Product: The final compound is obtained after purification, typically through recrystallization or chromatography.
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group at the 4-position can be achieved using reducing agents like sodium borohydride, leading to the formation of hydroxyquinolines.
Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, hydroxyquinolines, and substituted quinolines.
科学的研究の応用
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.
Biology: It serves as a tool for studying bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Medicine: The compound is investigated for its antibacterial properties, particularly against Gram-negative and Gram-positive bacteria.
Industry: It is used in the development of new antibacterial agents and in the formulation of pharmaceutical products.
作用機序
The antibacterial activity of 1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
類似化合物との比較
1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar quinolone core structure, the presence of different substituents at various positions imparts unique pharmacokinetic and pharmacodynamic properties.
Ciprofloxacin: Contains a cyclopropyl group at the 1-position and a fluorine atom at the 6-position.
Levofloxacin: The levo-isomer of ofloxacin, with a similar structure but different stereochemistry.
Moxifloxacin: Contains a methoxy group at the 8-position and a diazabicyclo group at the 7-position.
The unique combination of substituents in this compound contributes to its distinct antibacterial spectrum and pharmacological profile.
特性
分子式 |
C18H21F2N3O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
1-ethyl-6,8-difluoro-7-(2-morpholin-4-ylethylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21F2N3O4/c1-2-23-10-12(18(25)26)17(24)11-9-13(19)15(14(20)16(11)23)21-3-4-22-5-7-27-8-6-22/h9-10,21H,2-8H2,1H3,(H,25,26) |
InChIキー |
ZDZWFSCGJJMOHG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCN3CCOCC3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283546.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B15283552.png)
![6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283554.png)
![Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B15283559.png)
![4-methyl-4-(2-pyridinyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B15283560.png)
![N-[6-chloro-3-cyano-2-(methylsulfanyl)-4-quinolinyl]-2-phenylacetamide](/img/structure/B15283565.png)
![3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283570.png)
![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)

![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)

![Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
